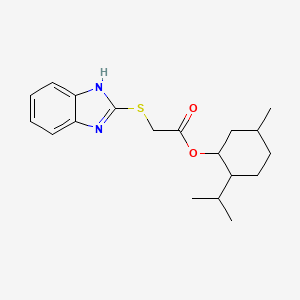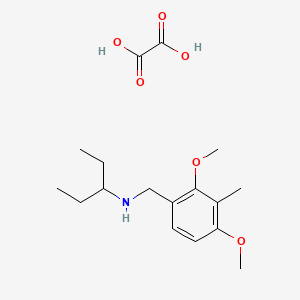
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole (DPBO) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPBO belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In
作用機序
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is not fully understood. However, several studies have suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication. Additionally, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to inhibit the growth of bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been found to inhibit the growth of bacteria by disrupting their membrane potential and inhibiting their metabolic activity. Moreover, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is a synthetic compound, which can be easily synthesized and purified. Moreover, it has been extensively studied for its potential therapeutic applications, making it a suitable candidate for further research. However, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole also has some limitations for lab experiments. It has been found to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its use in vivo. Moreover, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has several potential future directions for research. It can be modified to improve its potency and selectivity towards cancer cells. Moreover, its mechanism of action can be further elucidated to understand its mode of action. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole can also be studied for its potential applications in other fields, such as antimicrobial and anti-inflammatory agents. Additionally, its pharmacokinetics and pharmacodynamics can be studied to understand its bioavailability and toxicity in vivo.
Conclusion:
In conclusion, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been extensively studied for its anticancer, antimicrobial, and anti-inflammatory activities. However, its mechanism of action is not fully understood, and it has some limitations for lab experiments. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has several potential future directions for research, which can lead to the development of novel therapeutic agents.
合成法
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole can be synthesized using a multi-step procedure, which involves the reaction of 3,4-dimethoxybenzaldehyde with 4-biphenylcarboxylic acid, followed by the reaction of the resulting intermediate with propyl bromide and hydrazine hydrate. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Moreover, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-4-15-30-21-12-9-18(10-13-21)17-5-7-19(8-6-17)24-26-25(31-27-24)20-11-14-22(28-2)23(16-20)29-3/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGXOQNQGVZKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-bis(propylthio)-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine](/img/structure/B5052258.png)
![2,3,4-trimethoxy-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B5052263.png)

![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5052284.png)


![2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5052308.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B5052313.png)
![methyl 3-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5052316.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5052335.png)

![1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5052343.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B5052350.png)
